molecular formula C9H13NO3 B15213636 Ethyl 4-isopropylisoxazole-3-carboxylate

Ethyl 4-isopropylisoxazole-3-carboxylate

Cat. No.: B15213636
M. Wt: 183.20 g/mol
InChI Key: IQMAGPLBRCVVPM-UHFFFAOYSA-N
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Description

Ethyl 4-isopropylisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with an isopropyl group at position 4 and an ester (ethoxycarbonyl) group at position 3. This compound is part of a broader class of isoxazole derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and bioactivity .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 4-propan-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)8-7(6(2)3)5-13-10-8/h5-6H,4H2,1-3H3

InChI Key

IQMAGPLBRCVVPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC=C1C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-isopropylisoxazole-3-carboxylate typically involves the cyclization of β-diketohydrazone derivatives. One common method includes the reaction of β-diketohydrazone with ethyl chloroformate under basic conditions to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-isopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-isopropylisoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-isopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
This compound C₉H₁₃NO₃ 183.2 (calculated) Isoxazole ring: 4-isopropyl, 3-ethoxycarbonyl Not explicitly listed Baseline compound for comparison; moderate lipophilicity due to isopropyl group.
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate C₁₀H₁₅NO₃ 197.2 (calculated) Isoxazole ring: 5-isopropyl, 3-methyl, 4-ethoxycarbonyl 357326-79-5 Increased steric bulk from methyl group; potential for altered metabolic stability.
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate C₁₄H₁₂F₃NO₄ 315.24 Isoxazole ring: 5-CF₃, 3-(4-methoxyphenyl), 4-ethoxycarbonyl Not explicitly listed Enhanced lipophilicity and metabolic stability due to CF₃ and aromatic groups.
Ethyl 5-cyclopropylisoxazole-3-carboxylate C₉H₁₁NO₃ 181.2 (calculated) Isoxazole ring: 5-cyclopropyl, 3-ethoxycarbonyl 535169-98-3 Cyclopropyl group introduces ring strain, potentially increasing reactivity.
Ethyl 2-isopropyloxazole-4-carboxylate C₉H₁₃NO₃ 183.2 (calculated) Oxazole ring (not isoxazole): 2-isopropyl, 4-ethoxycarbonyl 137267-49-3 Oxazole vs. isoxazole ring alters electronic properties; reduced hydrogen bonding potential.
Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate C₁₄H₁₃NO₅ 275.3 (calculated) Isoxazole ring: 4-(4-methoxybenzoyl), 3-ethoxycarbonyl 952182-69-3 Bulky aromatic substituent may reduce solubility but enhance binding affinity.
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate C₁₅H₁₅NO₅ 289.3 (calculated) Isoxazole ring: 5-(4-ethoxycarbonylphenyl), 3-ethoxycarbonyl 179104-60-0 Dual ester groups increase hydrophobicity; potential for polymer applications.

Key Research Findings and Implications

Steric and Electronic Effects :

  • The introduction of a methyl group in Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate increases steric hindrance, which could hinder enzymatic degradation, making it more metabolically stable than the baseline compound .
  • Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate demonstrates enhanced lipophilicity and electron-withdrawing effects from the CF₃ group, which are advantageous in drug design for improved membrane permeability .

Ring System Variations :

  • Replacing the isoxazole ring with an oxazole ring (e.g., Ethyl 2-isopropyloxazole-4-carboxylate ) alters the electronic distribution, reducing the nitrogen-oxygen dipole moment. This change may impact intermolecular interactions in catalytic or biological systems .

Functional Group Diversity :

  • Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate contains dual ester moieties, which could serve as crosslinking sites in polymer chemistry or prodrug formulations .

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